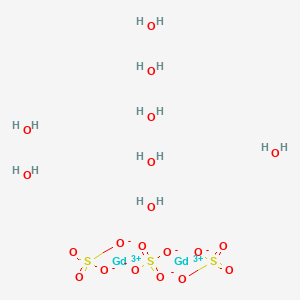

Gadolinium(III) sulfate octahydrate

Description

Properties

CAS No. |

13450-87-8 |

|---|---|

Molecular Formula |

GdH4O5S |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

gadolinium;sulfuric acid;hydrate |

InChI |

InChI=1S/Gd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

ILMKCDPGFMHBCB-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] |

Canonical SMILES |

O.OS(=O)(=O)O.[Gd] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Gadolinium(III) Sulfate Octahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O). This compound is of significant interest in various fields, including as a precursor for advanced materials and in medical applications such as a contrast agent for magnetic resonance imaging (MRI).[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and utilizes visualizations to clarify complex processes.

Synthesis of Gadolinium(III) Sulfate Octahydrate

The synthesis of Gadolinium(III) sulfate octahydrate is typically achieved through the reaction of Gadolinium(III) oxide with sulfuric acid.[1][3] The subsequent crystallization from the aqueous solution yields the octahydrate form.

Experimental Protocol

A common method for the laboratory-scale synthesis of Gadolinium(III) sulfate octahydrate is as follows:

-

Reactant Preparation: Accurately weigh a stoichiometric amount of Gadolinium(III) oxide (Gd₂O₃). Prepare a dilute solution of sulfuric acid (H₂SO₄).

-

Dissolution: Slowly add the Gadolinium(III) oxide powder to the stirred sulfuric acid solution. The reaction is as follows: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O

-

Heating: Gently heat the mixture to ensure the complete dissolution of the oxide.

-

Crystallization: Allow the resulting solution to cool down slowly. Crystalline Gadolinium(III) sulfate octahydrate will precipitate out of the solution.[4] The process can be facilitated by slow evaporation of the solvent at a controlled temperature (e.g., 333 K).[5]

-

Isolation and Drying: Separate the crystals from the solution by filtration. Wash the crystals with a small amount of cold deionized water to remove any residual acid. Dry the crystals in a desiccator over a suitable drying agent.

Characterization of Gadolinium(III) Sulfate Octahydrate

A combination of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized Gadolinium(III) sulfate octahydrate. The primary methods include X-ray diffraction and thermal analysis.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful tool for identifying the crystalline structure of a material. For Gadolinium(III) sulfate octahydrate, XRD confirms its monoclinic crystal system with the space group C2/c.[5][6]

-

Sample Preparation: A small amount of the finely ground crystalline sample is mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the phase and determine the lattice parameters.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5][6] |

| Space Group | C2/c | [5][6] |

| a | 13.531(7) Å | [5][7] |

| b | 6.739(2) Å | [5][7] |

| c | 18.294(7) Å | [5] |

| β | 102.20(8)° | [5][7] |

Thermal Analysis (DTA/TG)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of Gadolinium(III) sulfate octahydrate. The dehydration and subsequent decomposition occur in distinct steps upon heating.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible (e.g., alumina or platinum).

-

Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss (TG) and temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

-

Data Analysis: The resulting TG and DTA curves are analyzed to determine the temperatures of dehydration, decomposition, and any phase transitions.

The thermal decomposition of Gd₂(SO₄)₃·8H₂O proceeds through several stages:

| Temperature Range (°C) | Process | Mass Loss | Product |

| 130 - 306 | Dehydration (two steps) | ~19.3% | Amorphous Gd₂(SO₄)₃ |

| 380 - 411 | Recrystallization | - | β-Gd₂(SO₄)₃ |

| ~750 | Polymorphic Transition | - | α-Gd₂(SO₄)₃ |

| > 900 | Decomposition | Varies | Gd₂O₂SO₄ |

| > 1200 | Final Decomposition | Varies | C-Gd₂O₃ |

Note: The exact temperatures can vary depending on the heating rate and atmosphere.[6][7] The dehydration of gadolinium sulfate octahydrate and the thermal decomposition of anhydrous Gd₂(SO₄)₃ both occur in two steps.[4]

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | Gd₂(SO₄)₃·8H₂O |

| Molecular Weight | 746.81 g/mol [8] |

| Appearance | White crystalline solid[1] |

| Density | 3.01 g/mL at 25 °C[9] |

| Solubility | Soluble in water[1] |

This guide provides foundational information for the synthesis and characterization of Gadolinium(III) sulfate octahydrate. For more specific applications, further characterization techniques may be required, and the protocols may need to be adapted accordingly.

References

- 1. CAS 13450-87-8: GADOLINIUM(III) SULFATE | CymitQuimica [cymitquimica.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure and thermal behaviour of gadolinium(III)-sulfate-octahydrate Gd[sub 2](SO[sub 4])[sub 3]. 8H[sub 2]O. Struktur und thermisches Verhalten von Gadolinium(III)-sulfat-Octahydrat Gd[sub 2](SO[sub 4])[sub 3]. 8H[sub 2]O (Journal Article) | ETDEWEB [osti.gov]

- 8. scbt.com [scbt.com]

- 9. Gadolinium(III) sulfate 99.99+ trace metals 13450-87-8 [sigmaaldrich.com]

crystal structure of Gd2(SO4)3·8H2O

An In-depth Technical Guide to the Crystal Structure of Gadolinium(III) Sulfate Octahydrate, Gd₂(SO₄)₃·8H₂O

Introduction

Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) is a hydrated salt of the rare-earth metal gadolinium. As a member of the lanthanide series, gadolinium and its compounds are of significant interest due to their unique magnetic and luminescent properties. Gadolinium-based contrast agents are widely used in magnetic resonance imaging (MRI). A thorough understanding of the crystal structure of its various salts is fundamental for the development of new materials and for applications in fields ranging from medical diagnostics to materials science. This document provides a detailed overview of the crystal structure of Gd₂(SO₄)₃·8H₂O, including its crystallographic data, synthesis, and experimental determination protocols.

Crystallographic Data

Gd₂(SO₄)₃·8H₂O crystallizes in a monoclinic system. The structure has been determined by single-crystal X-ray diffraction, revealing a well-defined arrangement of gadolinium ions, sulfate anions, and water molecules. The key crystallographic data are summarized in the table below. The compound is isostructural with other lanthanide sulfate octahydrates, such as those of Terbium (Tb) and Dysprosium (Dy).[1][2]

| Parameter | Value |

| Empirical Formula | Gd₂(SO₄)₃·8H₂O |

| Molecular Weight | 746.81 g/mol [3][4][5] |

| Crystal System | Monoclinic[6] |

| Space Group | C2/c (No. 15)[6] |

| Unit Cell Dimensions | a = 13.531(7) Åb = 6.739(2) Åc = 18.294(7) Åβ = 102.20(8)°[6] |

| Unit Cell Volume (V) | ~1628 ų |

| Formula Units per Cell (Z) | 4 |

| Density (calculated) | ~3.04 g/cm³ |

| Density (experimental) | 3.01 g/cm³[7][8] |

| Appearance | Colorless or white crystals[7][9] |

Coordination Environment

In the crystal lattice, each gadolinium(III) ion is coordinated by eight oxygen atoms.[6] Four of these oxygen atoms originate from four distinct sulfate ions, and the other four are from water molecules. This coordination forms a distorted square antiprism geometry around the central Gd³⁺ ion.[6] The sulfate ions act as bridging ligands, connecting the gadolinium polyhedra to form a complex three-dimensional framework. The remaining water molecules are involved in an extensive network of hydrogen bonds, further stabilizing the crystal structure.

Caption: Coordination of the Gd³⁺ ion with oxygen atoms from sulfate and water.

Experimental Protocols

Synthesis of Single Crystals

Single crystals of Gd₂(SO₄)₃·8H₂O suitable for X-ray diffraction can be grown from an aqueous solution by slow evaporation. A typical synthesis protocol is as follows:

-

Dissolution: Gadolinium(III) oxide (Gd₂O₃) is used as the starting material. It is dissolved in dilute sulfuric acid (H₂SO₄).[7] The reaction is: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O[7]

-

Procedure:

-

A stoichiometric amount of Gd₂O₃ powder is carefully added to a beaker containing dilute H₂SO₄. The mixture may be gently heated and stirred until the oxide powder is completely dissolved, resulting in a clear solution.

-

For growing high-quality crystals, a method analogous to the synthesis of isostructural Tb₂(SO₄)₃·8H₂O can be employed.[2] The resulting solution is heated to near dryness to obtain a crystalline substance.

-

This substance is then re-dissolved in a minimal amount of deionized water.

-

-

Crystallization: The saturated solution is filtered to remove any impurities and then allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks yields colorless, well-formed single crystals of Gd₂(SO₄)₃·8H₂O.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction (SC-XRD).

-

Crystal Selection: A suitable single crystal with well-defined faces and without visible defects is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction patterns are collected at various orientations using a detector (e.g., a CCD or CMOS detector).

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

This model is then refined using full-matrix least-squares on F² methods. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Software packages such as SHELXS and SHELXL are commonly used for this purpose.[2]

-

Caption: Experimental workflow for synthesis and crystallographic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gadolinium(III)sulfate octahydrate | Digadolinium trisulfate octahydrate | Gd2O12S38H2O - Ereztech [ereztech.com]

- 4. Gadolinium sulfate--water (2/3/8) | Gd2H16O20S3 | CID 16211473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. strem.com [strem.com]

- 6. researchgate.net [researchgate.net]

- 7. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

- 8. heegermaterials.com [heegermaterials.com]

- 9. aemree.com [aemree.com]

A Technical Guide to the Thermal Decomposition of Gadolinium(III) Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O). The information presented is collated from scientific literature, with a focus on providing quantitative data, detailed experimental protocols, and a clear visualization of the decomposition pathways. This document is intended to be a valuable resource for professionals in research and development who work with lanthanide compounds.

Core Concepts and Decomposition Overview

Gadolinium(III) sulfate octahydrate is a hydrated salt that undergoes a multi-step decomposition process upon heating. This process involves dehydration (the loss of water molecules), polymorphic transitions of the anhydrous salt, and finally, the decomposition of the anhydrous gadolinium sulfate into gadolinium oxysulfate and subsequently to gadolinium oxide. The exact temperatures and intermediate products of these transformations are influenced by the surrounding atmosphere, primarily whether it is inert (e.g., nitrogen) or oxidative (e.g., air).

The thermal behavior of this compound is typically investigated using simultaneous Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material, revealing exothermic and endothermic transitions.

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from the thermal analysis of gadolinium(III) sulfate octahydrate in both nitrogen and air atmospheres.

Table 1: Thermal Decomposition Data in a Nitrogen Atmosphere[1]

| Stage | Process | Onset Temperature (K) | Observed Mass Loss (%) | Calculated Mass Loss (%) | Intermediate/Final Product |

| I | Dehydration | 434 | 16.12 | 16.08 | Gd₂(SO₄)₃ |

| II | Crystallization | 663 | - | - | β-Gd₂(SO₄)₃ |

| III | Polymorphic Transition | 1015 | - | - | α-Gd₂(SO₄)₃ |

| IV | Decomposition | 1256 | 21.43 | 21.44 | (GdO)₂SO₄ |

| V | Decomposition | 1455 | 10.86 | 10.72 | Gd₂O₃ |

Table 2: Thermal Decomposition Data in an Air Atmosphere[1]

| Stage | Process | Onset Temperature (K) | Observed Mass Loss (%) | Calculated Mass Loss (%) | Intermediate/Final Product |

| I | Dehydration | 438 | 16.10 | 16.08 | Gd₂(SO₄)₃ |

| II | Crystallization | 668 | - | - | β-Gd₂(SO₄)₃ |

| III | Polymorphic Transition | 1018 | - | - | α-Gd₂(SO₄)₃ |

| IV | Decomposition | 1263 | 21.40 | 21.44 | (GdO)₂SO₄ |

| V | Decomposition | 1461 | 10.85 | 10.72 | Gd₂O₃ |

Experimental Protocols

This section details the methodologies for the synthesis of gadolinium(III) sulfate octahydrate and its subsequent thermal analysis.

Synthesis of Gadolinium(III) Sulfate Octahydrate[1]

-

Dissolution: Gadolinium(III) oxide (Gd₂O₃) of 99.9% purity is dissolved in a hot 2 M aqueous solution of sulfuric acid (H₂SO₄).

-

Crystallization: The resulting saturated solution is subjected to slow evaporation at 333 K to induce crystallization.

-

Isolation and Purification: The formed crystals of gadolinium(III) sulfate octahydrate are filtered using a sintered glass crucible.

-

Washing: The isolated crystals are washed with a small amount of double-distilled water, followed by acetone.

-

Drying and Storage: The purified crystals are dried in the air and subsequently stored in a desiccator to prevent rehydration or dehydration.

Simultaneous DTA-TG Analysis[1]

-

Instrumentation: A simultaneous DTA-TG analyzer, such as a Mettler Toledo TGA/SDTA851e, is employed for the thermal analysis.[1]

-

Sample Preparation: A small, representative sample of gadolinium(III) sulfate octahydrate (typically 5-10 mg) is placed in a corundum crucible.[1][2] To ensure good reproducibility, the sample should be a fine, homogeneous powder, spread thinly and evenly across the bottom of the crucible.[2]

-

Experimental Conditions:

-

Temperature Range: The analysis is conducted over a temperature range of 298 K to 1773 K.[1]

-

Heating Rate: A constant heating rate of 10 K/min is applied.[1]

-

Atmosphere: The experiment is performed under a controlled atmosphere, either flowing nitrogen (for an inert environment) or air (for an oxidative environment).[1] A typical gas flow rate is 20-60 mL/min.[3]

-

-

Data Acquisition: The instrument simultaneously records the sample mass (TGA) and the temperature difference between the sample and an inert reference (DTA) as a function of the furnace temperature.

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the stepwise thermal decomposition of gadolinium(III) sulfate octahydrate.

Caption: Thermal decomposition pathway in a nitrogen atmosphere.

Caption: Thermal decomposition pathway in an air atmosphere.

Concluding Remarks

The thermal decomposition of gadolinium(III) sulfate octahydrate is a well-defined, multi-step process that has been thoroughly characterized. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this and similar lanthanide compounds. Understanding these thermal properties is crucial for applications where gadolinium-containing materials are subjected to high temperatures, such as in the synthesis of phosphors, catalysts, and other advanced materials. The slight variations in decomposition temperatures between inert and oxidative atmospheres highlight the importance of controlling the experimental environment to achieve desired products.

References

An In-depth Technical Guide to the Solubility of Gadolinium(III) Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Gadolinium(III) sulfate octahydrate in various solvents. The information is intended to support research, development, and application of this compound in fields such as medical imaging, materials science, and electronics.

Introduction

Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) is a white crystalline solid that is a key source of gadolinium for various applications.[1][2] Its solubility is a critical parameter in its use, particularly in the formulation of contrast agents for Magnetic Resonance Imaging (MRI) and in the synthesis of other gadolinium-containing materials.[1][3][4] This guide summarizes the available quantitative and qualitative data on its solubility in different solvent systems, provides detailed experimental protocols for solubility determination, and presents visualizations of key concepts.

Solubility Data

The solubility of Gadolinium(III) sulfate octahydrate is highly dependent on the solvent and the temperature. The octahydrate is the equilibrium solid phase in aqueous solutions between 25 and 95 °C.[5]

Solubility in Aqueous Systems

Water:

Gadolinium(III) sulfate octahydrate is soluble in water.[1][2] A notable characteristic of its aqueous solubility is the inverse relationship with temperature; its solubility decreases as the temperature increases.[6] This behavior is indicative of an exothermic heat of solution.[5] One source provides a specific solubility value of 3.98 g/100 mL in water, though the temperature for this measurement is not specified.[7] A recent comprehensive study by Judge et al. (2023) reportedly contains detailed quantitative data on the solubility of heavy rare earth sulfates, including gadolinium sulfate, in water at temperatures ranging from 25 to 95 °C; however, the specific numerical data from this publication is not publicly available in the immediate search results.[5]

Aqueous Acidic Solutions (Sulfuric Acid):

Gadolinium(III) sulfate octahydrate is described as being moderately soluble in acids.[1][3][8] In sulfuric acid solutions, the solubility of rare earth sulfates, including gadolinium sulfate, exhibits a complex behavior. The solubility initially increases with rising sulfuric acid concentration, reaches a maximum, and then decreases.[5] This phenomenon is attributed to the formation of bisulfate ions (HSO₄⁻), which reduces the concentration of free sulfate ions available to precipitate the gadolinium ions.[5]

Solubility in Organic Solvents

Summary of Solubility Data

| Solvent System | Temperature | Solubility | Notes |

| Water | Not Specified | 3.98 g/100 mL[7] | Solubility decreases with increasing temperature.[6] |

| Water | 25 - 95 °C | Data not available | A detailed study exists but specific values are not accessible.[5] |

| Sulfuric Acid | Not Specified | Moderate[1][3][8] | Solubility increases and then decreases with acid concentration.[5] |

| Ethanol | Not Available | Likely low | No quantitative data found. |

| Methanol | Not Available | Likely low | No quantitative data found. |

| Acetone | Not Available | Likely low | No quantitative data found. |

Experimental Protocols

The following are detailed methodologies for determining the solubility of Gadolinium(III) sulfate octahydrate.

Isothermal Equilibrium Method for Aqueous Solubility

This method is a standard procedure for determining the solubility of a solid in a liquid at a constant temperature.

Materials and Equipment:

-

Gadolinium(III) sulfate octahydrate

-

Deionized water

-

Constant temperature water bath with shaker

-

Analytical balance

-

Calibrated thermometer

-

Syringes with micropore filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for gadolinium concentration analysis.

Procedure:

-

Sample Preparation: Add an excess amount of Gadolinium(III) sulfate octahydrate to a series of sealed glass vials containing a known volume of deionized water. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a constant temperature water bath equipped with a shaker. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The temperature should be monitored and controlled precisely.

-

Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the equilibration temperature) syringe. Immediately filter the solution through a micropore filter to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with a known volume of deionized water.

-

Concentration Determination: Determine the concentration of gadolinium in the diluted solution using a calibrated ICP-OES or AAS instrument.

-

Solubility Calculation: Calculate the solubility of Gadolinium(III) sulfate octahydrate in grams per 100 g of solvent from the determined concentration, taking into account the dilution factor.

-

Repeat for Different Temperatures: Repeat the entire procedure at different temperatures to determine the temperature dependence of solubility.

Method for Determining Solubility in Sulfuric Acid Solutions

This protocol is adapted for determining solubility in a reactive solvent system.

Materials and Equipment:

-

Same as for aqueous solubility determination.

-

Sulfuric acid solutions of varying known concentrations.

Procedure:

-

Solvent Preparation: Prepare a series of sulfuric acid solutions of known concentrations (e.g., 0.1 M, 0.5 M, 1 M, etc.).

-

Equilibration: Follow the same procedure as the isothermal equilibrium method, but use the sulfuric acid solutions as the solvent instead of deionized water.

-

Analysis: When analyzing the gadolinium concentration, it is important to account for the acid matrix effect on the analytical instrumentation (ICP-OES or AAS). Matrix-matched standards should be used for calibration.

-

Data Interpretation: Plot the solubility of Gadolinium(III) sulfate octahydrate as a function of the sulfuric acid concentration to observe the initial increase and subsequent decrease in solubility.

Mandatory Visualization

Caption: Workflow for determining solubility.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. CAS 13450-87-8: GADOLINIUM(III) SULFATE | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Solubilities of heavy rare earth sulfates in water (gadolinium to lutetium) and H2SO4 solutions (dysprosium): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

- 7. chegg.com [chegg.com]

- 8. wholesale Gadolinium Sulfate Crystalline - FUNCMATER [funcmater.com]

- 9. srdata.nist.gov [srdata.nist.gov]

Unveiling the Magnetic Heart of a Contrast Agent: A Technical Guide to the Magnetic Susceptibility of Gadolinium(III) Sulfate Octahydrate

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core magnetic properties of Gadolinium(III) sulfate octahydrate, a compound of significant interest in the development of magnetic resonance imaging (MRI) contrast agents. This document provides a detailed overview of its magnetic susceptibility, the experimental protocols for its measurement, and the theoretical underpinnings of its paramagnetic behavior, tailored for an audience of researchers, scientists, and drug development professionals.

Core Concepts: The Paramagnetism of Gadolinium(III)

Gadolinium(III) sulfate octahydrate, with the chemical formula Gd₂(SO₄)₃·8H₂O, exhibits strong paramagnetic properties. This behavior is primarily dictated by the electronic structure of the Gadolinium(III) ion (Gd³⁺). The Gd³⁺ ion possesses seven unpaired electrons in its 4f orbital, resulting in a large magnetic moment. When placed in an external magnetic field, these individual magnetic moments tend to align with the field, leading to a positive magnetic susceptibility. This property is fundamental to its application as a contrast agent in MRI, where it enhances the relaxation rates of surrounding water protons, thereby improving image contrast.

Quantitative Magnetic Data

The magnetic properties of Gadolinium(III) sulfate octahydrate can be quantified through several key parameters. The following table summarizes the available data for this compound.

| Parameter | Symbol | Value | Units | Notes |

| Molar Magnetic Susceptibility | χₘ | +53280 x 10⁻⁶ | cm³ mol⁻¹ | At room temperature (285-300 K). |

| Effective Magnetic Moment | µ_eff | ~7.94 | µ_B (Bohr magnetons) | Calculated from the molar magnetic susceptibility. This value is in close agreement with the theoretical spin-only magnetic moment for a free Gd³⁺ ion. |

| Weiss Constant | θ | Not available in literature | K (Kelvin) | The Weiss constant can be determined experimentally by measuring the magnetic susceptibility at various temperatures and plotting the inverse of susceptibility against temperature (Curie-Weiss plot). A non-zero intercept indicates the presence of magnetic interactions between adjacent Gd³⁺ ions. |

| Theoretical Magnetic Moment (Spin-only) | µ_s | 7.94 | µ_B (Bohr magnetons) | Calculated using the formula µ_s = √[n(n+2)], where n is the number of unpaired electrons (n=7 for Gd³⁺). |

Experimental Protocol: Determination of Magnetic Susceptibility using the Gouy Method

The magnetic susceptibility of powdered solid samples like Gadolinium(III) sulfate octahydrate is commonly determined using the Gouy method. This technique measures the apparent change in mass of a sample when it is subjected to a magnetic field.

Apparatus

-

Gouy Balance (analytical balance with a provision for suspending the sample)

-

Electromagnet with a power supply

-

Gouy tube (a long, cylindrical tube of uniform cross-section)

-

Sample: Finely powdered Gadolinium(III) sulfate octahydrate

-

Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)

-

Thermometer

Procedure

-

Calibration of the Magnetic Field: The magnetic field strength is calibrated as a function of the current supplied to the electromagnet using a Gaussmeter.

-

Measurement of Tube Correction (δ): The empty Gouy tube is weighed in the absence of a magnetic field (m₁) and in the presence of the magnetic field (m₂). The tube correction is calculated as δ = m₂ - m₁.

-

Measurement with Calibrant: The Gouy tube is filled to a specific height with the calibrant of known mass susceptibility (χ_g_cal). The tube is weighed with and without the magnetic field (m₃ and m₄, respectively).

-

Measurement with Sample: The tube is emptied, cleaned, and filled to the same height with the powdered Gadolinium(III) sulfate octahydrate. The weighings are repeated with and without the magnetic field (m₅ and m₆, respectively).

-

Data Analysis: The mass susceptibility of the sample (χ_g_sample) is calculated using the following formula:

χ_g_sample = χ_g_cal * [(m₆ - m₅ - δ) / (m₄ - m₃ - δ)] * (mass_cal / mass_sample)

The molar magnetic susceptibility (χₘ) is then calculated by multiplying the mass susceptibility by the molar mass of Gadolinium(III) sulfate octahydrate (746.81 g/mol ).

Visualizing the Concepts

To aid in the understanding of the experimental workflow and the fundamental principles of paramagnetism, the following diagrams have been generated using the DOT language.

Conclusion

The strong paramagnetic nature of Gadolinium(III) sulfate octahydrate, driven by the seven unpaired 4f electrons of the Gd³⁺ ion, is a key determinant of its efficacy as an MRI contrast agent. A thorough understanding of its magnetic susceptibility and the experimental methods for its characterization is crucial for the continued development and optimization of gadolinium-based contrast agents in medical diagnostics. This guide provides a foundational resource for professionals in the field, offering both quantitative data and detailed procedural insights.

Spectroscopic Analysis of Gadolinium(III) Sulfate Octahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O). This document details experimental protocols, presents quantitative data, and offers visual workflows to aid researchers in the characterization of this important gadolinium salt.

Introduction

Gadolinium(III) sulfate octahydrate is a key inorganic compound with applications ranging from a precursor in the synthesis of advanced materials to its use in cryogenic research.[1] Its paramagnetic properties, stemming from the Gd(III) ion, also make it a compound of interest in the development of contrast agents for magnetic resonance imaging (MRI). A thorough spectroscopic characterization is therefore essential for quality control, understanding its chemical and physical properties, and for its application in various scientific fields. This guide covers the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Luminescence Spectroscopy, and Mass Spectrometry to the analysis of Gadolinium(III) sulfate octahydrate.

Synthesis of Gadolinium(III) Sulfate Octahydrate

High-purity crystals of Gadolinium(III) sulfate octahydrate are a prerequisite for accurate spectroscopic analysis. A common and reliable method for its synthesis involves the reaction of gadolinium(III) oxide with dilute sulfuric acid.

Experimental Protocol: Synthesis

A detailed procedure for the synthesis of Gadolinium(III) sulfate octahydrate is as follows:

-

Dissolution: Suspend a stoichiometric amount of high-purity Gadolinium(III) oxide (Gd₂O₃) in deionized water.

-

Reaction: Slowly add a slight excess of dilute sulfuric acid (H₂SO₄) to the suspension while stirring continuously. The reaction is complete when the gadolinium oxide has fully dissolved, forming a clear solution. The reaction is: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O.[2]

-

Crystallization: Gently heat the resulting solution to concentrate it, then allow it to cool slowly to room temperature. Crystalline Gadolinium(III) sulfate octahydrate will precipitate out of the solution.[3]

-

Isolation and Purification: Collect the crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any excess acid, followed by a wash with a suitable organic solvent like ethanol or acetone to facilitate drying.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent to prevent efflorescence or further hydration.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups and the overall structure of Gadolinium(III) sulfate octahydrate, particularly the vibrational modes of the sulfate anions and the water of hydration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the vibrational modes of molecules. For inorganic hydrates, it is particularly useful for characterizing the vibrations of water molecules and polyatomic anions.

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the finely ground Gadolinium(III) sulfate octahydrate powder onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

The FT-IR spectrum of Gadolinium(III) sulfate octahydrate is characterized by absorption bands corresponding to the vibrational modes of the sulfate ion (SO₄²⁻) and the water of hydration (H₂O). The local environment and coordination to the gadolinium ion can cause splitting of degenerate vibrational modes.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Notes |

| ~3400 (broad) | O-H stretch | ν(O-H) | Broad due to hydrogen bonding of water molecules.[4] |

| ~1640 | H-O-H bend | δ(H₂O) | Characteristic bending mode of coordinated water.[5] |

| ~1100 (broad, split) | Asymmetric S-O stretch | ν₃(SO₄²⁻) | Splitting indicates a lowering of the sulfate ion's symmetry from Td. |

| ~980 | Symmetric S-O stretch | ν₁(SO₄²⁻) | This mode is typically IR-inactive in Td symmetry but becomes active upon coordination.[5] |

| ~600 (split) | O-S-O bend | ν₄(SO₄²⁻) | Splitting further confirms the reduced symmetry of the sulfate group. |

| Below 400 | Gd-O stretches and lattice modes | ν(Gd-O) | Involves vibrations of the gadolinium-oxygen bonds and lattice vibrations.[5] |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to symmetric vibrations and vibrations of non-polar functional groups.

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Instrument Setup: A Raman microscope is typically used. The instrument is calibrated using a standard such as a silicon wafer.

-

Laser Excitation: The sample is irradiated with a monochromatic laser (e.g., 532 nm or 785 nm). The laser power should be kept low to avoid sample degradation.

-

Spectrum Acquisition: The scattered light is collected and passed through a spectrometer to a detector.

-

Data Analysis: The resulting Raman spectrum is a plot of intensity versus the Raman shift (in cm⁻¹).

The Raman spectrum of Gadolinium(III) sulfate octahydrate will prominently feature the vibrational modes of the sulfate anion.

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode | Notes |

| ~1000 | Symmetric S-O stretch | ν₁(SO₄²⁻) | Typically the most intense band in the Raman spectrum of sulfates. |

| ~1100-1200 (multiple bands) | Asymmetric S-O stretch | ν₃(SO₄²⁻) | The splitting pattern provides information on the local symmetry of the sulfate ion. |

| ~450 (multiple bands) | O-S-O bend | ν₂(SO₄²⁻) | |

| ~620 (multiple bands) | O-S-O bend | ν₄(SO₄²⁻) | |

| Below 300 | Lattice modes and Gd-O vibrations | These low-frequency modes are related to the crystal lattice structure. |

Electronic Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Gadolinium(III) sulfate octahydrate in aqueous solution is primarily determined by the electronic transitions of the Gd(III) ion.

-

Solution Preparation: Prepare a solution of known concentration of Gadolinium(III) sulfate octahydrate in deionized water.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum using a cuvette filled with deionized water.

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

The Gd(III) ion, with its f⁷ electronic configuration, has a ⁸S₇/₂ ground state. The electronic transitions from this ground state to excited states occur in the ultraviolet region. These f-f transitions are Laporte-forbidden and therefore result in sharp, weak absorption bands.[6]

| Wavelength (nm) | Electronic Transition (from ⁸S₇/₂) |

| ~273 | ⁶I |

| ~276 | ⁶P |

| ~305-311 | ⁶D |

Luminescence Spectroscopy

While Gd(III) itself can show sharp UV luminescence, the luminescence of its compounds is often ligand-centered.[7] However, the intrinsic luminescence of the Gd(III) ion can be observed under appropriate excitation.

-

Sample Preparation: The solid powder can be analyzed directly.

-

Instrument Setup: A spectrofluorometer is used to measure both excitation and emission spectra.

-

Excitation Spectrum: The emission wavelength is fixed at a known emission peak of Gd(III) (e.g., ~311 nm), and the excitation wavelength is scanned to determine the wavelengths of light that are most efficiently absorbed to produce this emission.

-

Emission Spectrum: The excitation wavelength is fixed at a wavelength determined from the excitation spectrum, and the emission spectrum is recorded.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Electronic Transition |

| ~273 | ~311 | ⁶P₇/₂ → ⁸S₇/₂ |

Mass Spectrometry

Mass spectrometry of inorganic hydrates can be challenging due to their low volatility. Techniques such as thermal desorption or fast atom bombardment (FAB) can be employed. The resulting mass spectrum will primarily show evidence of dehydration and fragmentation of the sulfate group.

Experimental Protocol: Thermal Desorption Mass Spectrometry

-

Sample Preparation: A small amount of the solid sample is placed in a sample holder that can be heated.

-

Instrument Setup: The sample holder is introduced into the ion source of the mass spectrometer.

-

Ionization: The sample is heated, causing water molecules to desorb, followed by the decomposition and ionization of the anhydrous gadolinium sulfate. Electron ionization (EI) can then be used to ionize the gaseous species.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Observations in Mass Spectrometry

-

Low m/z region: A prominent peak at m/z 18 corresponding to the water molecule (H₂O⁺).

-

Sulfate fragments: Peaks corresponding to fragments of the sulfate group, such as SO₃⁺ (m/z 80), SO₂⁺ (m/z 64), and SO⁺ (m/z 48).

-

Gadolinium-containing fragments: The observation of high-mass fragments containing gadolinium is highly dependent on the ionization method and energy. Due to the isotopic distribution of gadolinium, these peaks would appear as a characteristic cluster.

Conclusion

The spectroscopic analysis of Gadolinium(III) sulfate octahydrate provides a wealth of information regarding its structure, composition, and purity. FT-IR and Raman spectroscopy are invaluable for characterizing the vibrational modes of the sulfate and water components. UV-Vis and luminescence spectroscopy probe the electronic structure of the Gd(III) ion. Mass spectrometry, while more challenging for this non-volatile compound, can confirm the presence of water and sulfate groups. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this and related lanthanide compounds.

References

Thermogravimetric Analysis of Lanthanide Sulfates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of lanthanide sulfates. It details the thermal decomposition pathways, presents quantitative data for various lanthanide sulfates, and outlines standardized experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals working with these compounds in fields ranging from materials science to drug development.

Introduction to Thermogravimetric Analysis of Lanthanide Sulfates

Thermogravimetric analysis is a crucial technique for characterizing the thermal stability and decomposition of lanthanide sulfates. These compounds, often in their hydrated forms, undergo a series of transformations upon heating, including dehydration, desulfation, and ultimately, the formation of the corresponding lanthanide oxide. The precise temperatures at which these events occur and the associated mass losses provide critical information about the material's composition, purity, and thermal behavior.

The thermal decomposition of lanthanide sulfates generally follows a multi-step process. Initially, hydrated lanthanide sulfates lose their water of crystallization. This is followed by the decomposition of the anhydrous sulfate at higher temperatures, typically proceeding through an intermediate oxysulfate (Ln₂O₂SO₄) before finally yielding the stable lanthanide oxide (Ln₂O₃) at very high temperatures.[1] The specific decomposition temperatures and the stability of the intermediates can vary depending on the specific lanthanide element and the experimental atmosphere (e.g., air, inert gas, or vacuum).

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and comparable TGA data for lanthanide sulfates. The following methodology is a synthesis of best practices reported in the literature.

2.1. Instrumentation and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer (TGA) coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC) is recommended to simultaneously monitor mass loss and thermal events (endothermic/exothermic processes).

-

Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are typically used due to their high thermal stability and inertness.[2]

-

Sample Preparation: A small, representative sample of the lanthanide sulfate hydrate (typically 5-15 mg) should be accurately weighed and placed in the crucible.[2][3] A smaller sample size helps to minimize thermal gradients and improve the resolution of decomposition steps.[2]

2.2. TGA Measurement Parameters

-

Atmosphere: The analysis can be performed under a dynamic atmosphere of an inert gas (e.g., nitrogen, argon) or an oxidative gas (e.g., air), depending on the desired information. An inert atmosphere is often used to study the intrinsic decomposition behavior, while an oxidative atmosphere can influence the final oxide formation. A typical flow rate is 50-100 mL/min.[3][4]

-

Heating Rate: A constant heating rate is applied, typically in the range of 5-20 °C/min.[2][3][5] Slower heating rates (e.g., 5 or 10 °C/min) can provide better resolution of overlapping decomposition events.[2]

-

Temperature Range: The sample should be heated from ambient temperature to a final temperature sufficient to ensure complete decomposition to the oxide, typically up to 1200-1500 °C.[6]

2.3. Data Analysis

The resulting TGA curve plots the percentage of mass loss against temperature. The key parameters to be determined from the curve are:

-

Onset Temperature: The temperature at which a mass loss event begins.

-

Peak Temperature: The temperature at which the rate of mass loss is maximum (obtained from the first derivative of the TGA curve, DTG).

-

Percentage Mass Loss: The total mass lost during a specific decomposition step. This is compared with the theoretical mass loss to identify the chemical transformation.

Quantitative Data Presentation

The following tables summarize the thermal decomposition data for various lanthanide sulfates based on available literature. The temperatures represent the approximate ranges for the observed decomposition steps and can vary with experimental conditions.

Table 1: Thermal Decomposition of Hydrated Lanthanide Sulfates - Dehydration

| Lanthanide Sulfate Hydrate | Dehydration Temperature Range (°C) | Number of Water Molecules Lost |

| La₂(SO₄)₃·9H₂O | ~100 - 400 | 9 |

| Ce₂(SO₄)₃·8H₂O | ~100 - 300 | 8 |

| Pr₂(SO₄)₃·8H₂O | ~100 - 400 | 8 |

| Nd₂(SO₄)₃·8H₂O | ~100 - 400 | 8 |

| Sm₂(SO₄)₃·8H₂O | ~100 - 400 | 8[7] |

| Eu₂(SO₄)₃·8H₂O | ~100 - 400 | 8[7] |

| Gd₂(SO₄)₃·8H₂O | ~100 - 600 | 8[8] |

| Dy₂(SO₄)₃·xH₂O | 30 - 200 (reversible) | Variable[5] |

| Yb₂(SO₄)₃·xH₂O | 30 - 200 (reversible) | Variable[5] |

Table 2: Thermal Decomposition of Anhydrous Lanthanide Sulfates

| Anhydrous Lanthanide Sulfate | Decomposition to Oxysulfate (Ln₂O₂SO₄) Temperature Range (°C) | Decomposition to Oxide (Ln₂O₃) Temperature Range (°C) | Final Oxide Product |

| La₂(SO₄)₃ | ~800 - 1000 | > 1050 | La₂O₃ |

| Ce₂(SO₄)₃ | ~600 - 800 | > 800 | CeO₂ |

| Pr₂(SO₄)₃ | ~870 - 1000 | > 1000 | Pr₆O₁₁ |

| Nd₂(SO₄)₃ | > 800 | > 1070 | Nd₂O₃[1] |

| Sm₂(SO₄)₃ | ~800 - 1000 | > 1000 | Sm₂O₃ |

| Eu₂(SO₄)₃ | ~800 - 1000 | > 1000 | Eu₂O₃ |

| Gd₂(SO₄)₃ | ~800 - 1200 | > 1200 | Gd₂O₃[8] |

| Tb₂(SO₄)₃ | > 1000 | ~1500 | Tb₄O₇[6][9] |

Visualization of Decomposition Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the typical thermal decomposition pathway for a hydrated lanthanide sulfate and a general experimental workflow for TGA.

Caption: Thermal decomposition pathway of a typical hydrated lanthanide sulfate.

Caption: General experimental workflow for thermogravimetric analysis.

Conclusion

Thermogravimetric analysis is an indispensable tool for the characterization of lanthanide sulfates. This guide provides a foundational understanding of the experimental protocols, expected thermal decomposition behavior, and quantitative data for a range of these compounds. By following standardized procedures and understanding the typical decomposition pathways, researchers can effectively utilize TGA to assess the thermal properties of lanthanide sulfates for a variety of scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Terbium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Terbium compounds - Wikipedia [en.wikipedia.org]

The Coordination Chemistry of Gadolinium Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, structure, and coordination properties of gadolinium sulfate and its derivatives, with a focus on their relevance in the development of advanced materials and pharmaceutical agents.

Gadolinium, a lanthanide element, possesses unique paramagnetic properties that make its complexes central to various technological and medical applications, most notably as contrast agents in Magnetic Resonance Imaging (MRI). Gadolinium sulfate, often in its hydrated form, Gd₂(SO₄)₃·8H₂O, serves as a crucial precursor in the synthesis of these advanced materials. This technical guide provides a comprehensive overview of the coordination chemistry of gadolinium sulfate, tailored for researchers, scientists, and professionals in drug development. It delves into the structural characteristics, synthesis protocols, and key physicochemical properties that underpin its utility.

Structural and Coordination Characteristics

The coordination environment of the gadolinium(III) ion in its sulfate salts is a key determinant of the resulting complex's stability and properties. The large ionic radius of Gd³⁺, a consequence of the lanthanide series, predisposes it to high coordination numbers, typically 8 or 9.

In the solid state, gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) crystallizes in the monoclinic system with the space group C2/c.[1][2] The gadolinium ion is coordinated by eight oxygen atoms, four from water molecules and four from sulfate groups, forming a distorted square antiprism geometry.[2][3] In the case of gadolinium hydrogensulfate, Gd(HSO₄)₃, the Gd³⁺ ion is also eight-coordinate, surrounded by oxygen atoms from the hydrogensulfate ligands in a distorted square antiprismatic arrangement.[4]

The sulfate ion can act as a versatile ligand, capable of monodentate, bidentate, and bridging coordination modes, contributing to the formation of diverse and complex structures, including coordination polymers.

Table 1: Crystallographic and Structural Data for Gadolinium Sulfate Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Gd³⁺ Coordination Number | Coordination Geometry |

| Gadolinium Sulfate Octahydrate | Gd₂(SO₄)₃·8H₂O | Monoclinic | C2/c | 13.531(7) | 6.739(2) | 18.294(7) | 102.20(8) | 8 | Distorted Square Antiprism |

| Gadolinium Hydrogensulfate | Gd(HSO₄)₃ | Orthorhombic | Pbca | 12.080(8) | 9.574(8) | 16.513(8) | - | 8 | Distorted Square Antiprism |

Data sourced from references[1][2][3][4].

Synthesis and Experimental Protocols

The preparation of high-purity gadolinium sulfate and its coordination complexes is fundamental for research and development. Below are detailed protocols for the synthesis of gadolinium sulfate octahydrate and a representative example of a gadolinium-sulfate-based coordination polymer.

Experimental Protocol 1: Synthesis of Gadolinium(III) Sulfate Octahydrate

Objective: To synthesize crystalline gadolinium(III) sulfate octahydrate from gadolinium(III) oxide.

Materials:

-

Gadolinium(III) oxide (Gd₂O₃, 99.9%)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Heating plate with magnetic stirring

-

Crystallization dish

-

Desiccator

Procedure:

-

Gadolinium(III) oxide is dissolved in a slight excess of warm, dilute sulfuric acid with continuous stirring. The reaction is as follows: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O.[5]

-

The resulting clear solution is gently heated to evaporate the solvent until saturation is reached.

-

The saturated solution is then allowed to cool slowly at room temperature in a crystallization dish.

-

Crystals of gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) will form.

-

The crystals are harvested, washed with a small amount of cold deionized water, and then dried in a desiccator over a suitable drying agent.[6]

Characterization: The product can be characterized by single-crystal X-ray diffraction to confirm the crystal structure and by thermogravimetric analysis (TGA) to determine the water of hydration.[1][7]

Experimental Protocol 2: Hydrothermal Synthesis of a Lanthanide-Sulfate-Organic Linker Coordination Polymer

Objective: To synthesize a gadolinium-sulfate coordination polymer using a dicarboxylic acid as an organic linker under hydrothermal conditions. This protocol is adapted from the synthesis of related lanthanide-sulfate-glutarate polymers.[8]

Materials:

-

Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

-

Glutaric acid (C₅H₈O₄)

-

1,4-diazabicyclo[2.2.2]octane (DABCO) (or other suitable base)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

A solution of gadolinium(III) sulfate is prepared by dissolving an appropriate amount of Gd₂(SO₄)₃·8H₂O in deionized water.

-

Glutaric acid is added to the gadolinium sulfate solution.

-

A base, such as DABCO, is added to the mixture to deprotonate the carboxylic acid, facilitating its coordination to the gadolinium ion.

-

The resulting mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120-180 °C) for a set period (e.g., 24-72 hours).

-

After the reaction, the autoclave is allowed to cool slowly to room temperature.

-

The crystalline product is collected by filtration, washed with deionized water and ethanol, and dried in air.

Characterization: The structure and properties of the resulting coordination polymer can be analyzed using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and photoluminescence spectroscopy.[8]

Physicochemical Properties and Their Relevance to Drug Development

The utility of gadolinium complexes in drug development, particularly as MRI contrast agents, is dictated by a set of critical physicochemical parameters. These include thermodynamic and kinetic stability, and relaxivity.

Thermodynamic and Kinetic Stability

For any in vivo application, the stability of the gadolinium complex is paramount to prevent the release of toxic free Gd³⁺ ions.

-

Thermodynamic Stability: This is quantified by the stability constant (log K), which describes the equilibrium between the complex and its constituent metal ion and ligand. A high thermodynamic stability is desirable.

-

Kinetic Stability: This refers to the rate at which the complex dissociates. For MRI contrast agents, high kinetic inertness is crucial to minimize transmetallation with endogenous ions like Zn²⁺ and Ca²⁺.

A database of thermodynamic stability constants for 158 gadolinium(III) complexes with ligands relevant to MRI applications has been compiled, providing a valuable resource for researchers.[9]

Relaxivity

The efficacy of a gadolinium-based MRI contrast agent is measured by its relaxivity (r₁ and r₂), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent. Higher relaxivity values allow for lower administered doses while achieving the same level of image enhancement.

Table 2: Relaxivity of Selected Gadolinium-Based MRI Contrast Agents

| Contrast Agent Name | Molecular Structure Type | r₁ (L mmol⁻¹ s⁻¹) at 1.5 T, 37°C in plasma | r₂ (L mmol⁻¹ s⁻¹) at 1.5 T, 37°C in plasma |

| Magnevist® (Gd-DTPA) | Linear | 4.1 | 5.6 |

| MultiHance® (Gd-BOPTA) | Linear | 6.9 | 9.2 |

| Dotarem® (Gd-DOTA) | Macrocyclic | 3.4 | 4.3 |

| ProHance® (Gd-HP-DO3A) | Macrocyclic | 3.7 | 4.9 |

| Gadavist® (Gadobutrol) | Macrocyclic | 4.8 | 5.9 |

Data adapted from Rohrer et al. and Robic et al., as presented in reference[10].

Visualizing Key Processes

To better understand the application of gadolinium complexes, it is helpful to visualize the workflows and conceptual relationships involved.

Caption: Workflow for the synthesis and characterization of gadolinium sulfate complexes.

Caption: The pathway from contrast agent administration to enhanced MRI signal.

Conclusion

The coordination chemistry of gadolinium sulfate is a rich and evolving field. As a readily available and versatile precursor, gadolinium sulfate is instrumental in the development of novel coordination complexes with tailored properties for applications ranging from materials science to nuclear medicine. For drug development professionals, a thorough understanding of the principles governing the stability, relaxivity, and synthesis of gadolinium complexes is essential for the design of safer and more effective MRI contrast agents. Future research will likely focus on the development of highly stable and high-relaxivity gadolinium complexes, potentially leveraging the versatile coordination chemistry of the sulfate ligand in concert with sophisticated organic chelators to address the current challenges in medical imaging.

References

- 1. skaczmarek.zut.edu.pl [skaczmarek.zut.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Structure and thermal behaviour of gadolinium(III)-sulfate-octahydrate Gd[sub 2](SO[sub 4])[sub 3]. 8H[sub 2]O. Struktur und thermisches Verhalten von Gadolinium(III)-sulfat-Octahydrat Gd[sub 2](SO[sub 4])[sub 3]. 8H[sub 2]O (Journal Article) | ETDEWEB [osti.gov]

- 4. Crystal structure of gadolinium-(III)-hydrogensulfate Gd(HSO[sub 4])[sub 3]. Die Kristallstruktur von Gadolinium-(III)-hydrogensulfat Gd(HSO[sub 4])[sub 3] (Journal Article) | ETDEWEB [osti.gov]

- 5. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. QSPR prediction of the stability constants of gadolinium(III) complexes for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mriquestions.com [mriquestions.com]

In-Depth Technical Guide: Hazards and Safety Precautions for Gadolinium(III) Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and handling protocols for Gadolinium(III) sulfate octahydrate. The information is intended to support safe laboratory practices and risk assessment in research, development, and manufacturing environments.

Hazard Identification and Classification

Gadolinium(III) sulfate octahydrate is classified as an irritant. The primary hazards are associated with its effects on the skin, eyes, and respiratory system upon direct contact or inhalation.

GHS Classification:

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][2][3][4]

GHS Pictogram:

Hazard Statements:

Precautionary Statements:

A comprehensive set of precautionary statements should be observed to minimize risk.[1][5][6][7]

| Code | Prevention | Response | Storage | Disposal |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5][6][7] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5] | P501: Dispose of contents/container to an approved waste disposal plant. |

| P264 | Wash skin thoroughly after handling. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6][7] | P405: Store locked up.[6][7] | |

| P271 | Use only outdoors or in a well-ventilated area. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7] | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | P312: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | ||||

| P337 + P313: If eye irritation persists: Get medical advice/attention. | ||||

| P362: Take off contaminated clothing and wash before reuse. |

Toxicological Information

Physical and Chemical Properties

A summary of the key physical and chemical properties of Gadolinium(III) sulfate octahydrate is provided below.

| Property | Value |

| Chemical Formula | Gd₂(SO₄)₃·8H₂O[1][5][9][10] |

| Molecular Weight | 746.81 g/mol [1][5][10] |

| Appearance | White solid/crystals[5][9][11] |

| Density | 3.01 g/mL at 25 °C[1][5][12] |

| Solubility | Soluble in water[5][9][11] |

| Melting Point | Decomposes at 500°C[5][12] |

Experimental Protocols

Standardized protocols are employed to assess the skin and eye irritation potential of chemical substances. The following are summaries of the relevant OECD guidelines.

Skin Irritation Testing (Adapted from OECD Guideline 404)

The potential for a substance to cause skin irritation is typically assessed using an in vivo dermal irritation/corrosion test.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The degree of irritation is scored based on a standardized grading system.

Eye Irritation Testing (Adapted from OECD Guideline 405)

The potential for a substance to cause eye irritation or damage is evaluated through an in vivo acute eye irritation/corrosion test.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Preparation: Both eyes of the animal are examined 24 hours before the test to ensure no pre-existing irritation or defects.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period may be extended to assess the reversibility of effects.

-

Scoring: Ocular lesions are scored using a standardized system.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Gadolinium(III) sulfate octahydrate:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[1]

-

Skin Protection:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1]

-

Body Protection: Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator (e.g., N95).[1]

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[1][6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill Response

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6] The substance is not combustible.[8]

-

Special Hazards: In a fire, hazardous decomposition products such as sulfur oxides and gadolinium oxides may be formed.[1][8]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1][6]

-

Hazardous Decomposition Products: Under fire conditions, may produce sulfur oxides and gadolinium oxides.[1][8]

Visualizations

Caption: Logical workflow from hazard identification to safety precautions and emergency response.

Caption: Generalized experimental workflow for in vivo irritation testing.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. sds.strem.com [sds.strem.com]

- 3. Sulfuric acid, gadolinium(3+) salt (3:2) | Gd2O12S3 | CID 166873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 13450-87-8, Gadolinium(III) sulfate octahydrate - chemBlink [chemblink.com]

- 5. Gadolinium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 6. GADOLINIUM(III) SULFATE - Safety Data Sheet [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemstock.ae [chemstock.ae]

- 9. heegermaterials.com [heegermaterials.com]

- 10. scbt.com [scbt.com]

- 11. CAS 13450-87-8: GADOLINIUM(III) SULFATE | CymitQuimica [cymitquimica.com]

- 12. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Gadolinium-Based Nanoparticles Using Gadolinium(III) Sulfate Octahydrate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established synthesis methods for gadolinium-based nanoparticles using common precursors such as gadolinium nitrate and chloride. Due to a lack of specific literature detailing the use of Gadolinium(III) sulfate octahydrate as a direct precursor for nanoparticle synthesis, the provided protocols are hypothetical adaptations. Researchers should consider these as starting points and may need to optimize the reaction conditions. All quantitative data presented is derived from studies using non-sulfate gadolinium precursors and is provided for comparative purposes.

Introduction

Gadolinium-based nanoparticles (GdNPs) are at the forefront of nanomedicine, primarily due to the unique paramagnetic properties of the gadolinium ion (Gd³⁺). With its seven unpaired electrons, Gd³⁺ exhibits a large magnetic moment, making it an excellent T1 contrast agent for Magnetic Resonance Imaging (MRI).[1][2][3] The formulation of gadolinium into nanoparticles, such as gadolinium oxide (Gd₂O₃), offers significant advantages over traditional gadolinium chelates, including higher relaxivity, improved biocompatibility, and the potential for multifunctional platforms for targeted drug delivery and therapy.[1][2][4]

These nanoparticles can be functionalized with various molecules to enhance their stability, biocompatibility, and to target specific tissues or cells.[1][2] This multifunctionality opens up avenues for "theranostics," an approach that combines diagnosis and therapy in a single agent.[4][5] Applications of GdNPs are being extensively explored in oncology for MRI-guided radiotherapy and as carriers for anticancer drugs.[4][5]

This document provides detailed protocols for the synthesis of gadolinium oxide nanoparticles using Gadolinium(III) sulfate octahydrate as a potential precursor and outlines their applications in biomedical imaging and drug delivery.

Synthesis of Gadolinium Oxide (Gd₂O₃) Nanoparticles

Two common methods for synthesizing gadolinium oxide nanoparticles are the polyol method and the hydrothermal method.[1] While specific protocols for Gadolinium(III) sulfate octahydrate are not available, the following are adapted protocols based on these established techniques.

Hypothetical Polyol Synthesis Protocol

The polyol method is a versatile approach for the synthesis of uniform, ultra-small nanoparticles.[1] In this process, a high-boiling point polyol, such as diethylene glycol (DEG), acts as both the solvent and a reducing/capping agent.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a calculated amount of Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) in diethylene glycol (DEG) to achieve a desired final concentration (e.g., 0.05 M). Use sonication to ensure complete dissolution.

-

Base Addition: In a separate flask, dissolve a stoichiometric excess of a base, such as sodium hydroxide (NaOH), in DEG.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add the gadolinium sulfate solution.

-

Heating and Nucleation: Heat the solution to approximately 180-190°C under constant stirring.[6][7]

-

Growth: Once the temperature is stable, rapidly inject the NaOH/DEG solution into the flask. The solution will typically turn milky, indicating the formation of gadolinium hydroxide nanoparticles.

-

Aging: Maintain the reaction temperature for 2-4 hours to allow for the growth and crystallization of the nanoparticles.[6]

-

Conversion to Oxide: The high temperature of the polyol process facilitates the dehydration of gadolinium hydroxide to form gadolinium oxide nanoparticles.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the nanoparticles by adding an anti-solvent like ethanol or acetone.

-

Centrifuge the mixture to collect the nanoparticle pellet.

-

Wash the pellet multiple times with a mixture of ethanol and water to remove unreacted precursors and byproducts.

-

Finally, redisperse the purified nanoparticles in deionized water or a suitable buffer.

-

Experimental Workflow for Polyol Synthesis:

Hypothetical Hydrothermal Synthesis Protocol

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. This method can produce highly crystalline nanoparticles.[1][8][9]

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution of Gadolinium(III) sulfate octahydrate.

-

pH Adjustment: Add a base, such as a solution of sodium hydroxide (NaOH) or ammonia, dropwise to the gadolinium sulfate solution under vigorous stirring until a desired pH (typically between 9 and 13) is reached.[8] A white precipitate of gadolinium hydroxide will form.

-

Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heating: Seal the autoclave and heat it in an oven at a temperature between 140°C and 240°C for 12-24 hours.[8][10] The elevated temperature and pressure drive the dehydration of gadolinium hydroxide to form crystalline gadolinium oxide nanoparticles.

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Purification:

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol to remove any unreacted reagents and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C).

-

Experimental Workflow for Hydrothermal Synthesis:

Physicochemical Characterization of Gadolinium Oxide Nanoparticles

Thorough characterization is crucial to ensure the quality, safety, and efficacy of the synthesized nanoparticles. The following table summarizes key characterization techniques and typical values reported in the literature for Gd₂O₃ nanoparticles synthesized from other precursors.

Table 1: Physicochemical Properties of Gd₂O₃ Nanoparticles

| Parameter | Technique | Typical Values | Reference(s) |

| Core Size | Transmission Electron Microscopy (TEM) | 1 - 10 nm | [1] |

| Hydrodynamic Size | Dynamic Light Scattering (DLS) | 10 - 100 nm (can be larger with surface coatings) | [1] |

| Zeta Potential | DLS / Electrophoretic Light Scattering | -40 mV to +40 mV (highly dependent on surface coating) | [11][12] |

| Crystallinity | X-ray Diffraction (XRD) | Cubic or monoclinic phase | [1] |

| Surface Chemistry | Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS) | Confirms presence of capping agents and functional groups | [1][13] |

| Longitudinal Relaxivity (r₁) | MRI | 10 - 30 mM⁻¹s⁻¹ | [2][11] |

| Transverse Relaxivity (r₂) | MRI | 15 - 60 mM⁻¹s⁻¹ | [2][14] |

| r₂/r₁ Ratio | MRI | 1.1 - 2.5 | [2] |

Applications in Biomedical Imaging and Drug Delivery

MRI Contrast Enhancement

Gd₂O₃ nanoparticles serve as excellent T1-weighted MRI contrast agents due to their high longitudinal relaxivity (r₁).[1][2] The r₁ value is a measure of a contrast agent's ability to shorten the T1 relaxation time of water protons, leading to a brighter signal in T1-weighted images. The high density of Gd³⁺ ions in a nanoparticle results in a significantly higher r₁ value compared to clinically used Gd-chelates.[1]

Protocol for In Vitro Relaxivity Measurement:

-

Sample Preparation: Prepare a series of dilutions of the Gd₂O₃ nanoparticle suspension in water or phosphate-buffered saline (PBS) with known gadolinium concentrations. A gadolinium-free solution should be used as a control.

-

MRI Acquisition: Acquire T1 and T2 relaxation time measurements for each sample using a clinical or preclinical MRI scanner.

-

Data Analysis: Plot the inverse of the relaxation times (1/T1 and 1/T2) against the gadolinium concentration.

-

Relaxivity Calculation: The slope of the linear fit of the 1/T1 vs. concentration plot gives the longitudinal relaxivity (r₁), and the slope of the 1/T2 vs. concentration plot gives the transverse relaxivity (r₂).

Drug Delivery

The surface of Gd₂O₃ nanoparticles can be functionalized to carry therapeutic agents, such as chemotherapy drugs or genetic material.[4][15] Surface coatings with polymers like polyethylene glycol (PEG) can improve biocompatibility and circulation time.[1] Targeting ligands, such as antibodies or peptides, can be conjugated to the nanoparticle surface to direct them to specific disease sites.[2]

Protocol for Doxorubicin (DOX) Loading (Example):

-

Nanoparticle Functionalization: Functionalize the surface of Gd₂O₃ nanoparticles with a polymer containing carboxyl groups (e.g., polyacrylic acid).

-

DOX Solution: Prepare a solution of doxorubicin hydrochloride in deionized water.

-

Loading: Mix the functionalized nanoparticle suspension with the DOX solution. The loading can be facilitated by electrostatic interactions between the positively charged DOX and the negatively charged carboxyl groups on the nanoparticle surface.

-

Incubation: Stir the mixture at room temperature for 24 hours in the dark.

-

Purification: Remove unloaded DOX by dialysis or centrifugation.

-

Quantification: Determine the amount of loaded DOX by measuring the absorbance or fluorescence of the supernatant and comparing it to a standard curve.

Drug Loading and Release Workflow:

Application in Cancer Therapy: Radiosensitization

Gadolinium's high atomic number (Z=64) makes Gd₂O₃ nanoparticles effective radiosensitizers.[16][17] When irradiated with X-rays, these nanoparticles absorb a high amount of energy and generate secondary electrons and reactive oxygen species (ROS), which enhance the damage to nearby cancer cells.[17][18] This allows for a more effective tumor cell killing at lower radiation doses, potentially reducing side effects on healthy tissues.

Recent studies have shown that gadolinium-based nanoparticles can activate the cGAS-STING signaling pathway, which is involved in the innate immune response to cancer.[16][19] Radiotherapy-induced DNA damage can lead to the release of cytosolic DNA, which is detected by the cGAS sensor, triggering a cascade that results in the production of type I interferons and other cytokines that promote an anti-tumor immune response.[20]

Signaling Pathway: Radiosensitization and Immune Activation

Conclusion